

# KHK2455: A Comparative Analysis of Efficacy in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational immunotherapy agent **KHK2455** with other established immunotherapies. **KHK2455** is a selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. This document summarizes available clinical trial data, details experimental methodologies, and visualizes key biological pathways and study designs to offer an objective assessment of **KHK2455**'s current standing in the field of cancer immunotherapy.

# **Mechanism of Action: Targeting the IDO1 Pathway**

KHK2455 is an orally available small molecule that selectively inhibits the IDO1 enzyme. IDO1 is a key metabolic enzyme that catalyzes the degradation of the essential amino acid tryptophan into kynurenine.[1][2] In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and accumulation of kynurenine, which collectively suppress the function of effector T cells and promote the activity of regulatory T cells (Tregs), thereby fostering an immunosuppressive milieu that allows cancer cells to escape immune surveillance. [1] By blocking IDO1, KHK2455 aims to restore tryptophan levels and reduce kynurenine production, thus reactivating anti-tumor immune responses.[1][2]





Click to download full resolution via product page

Figure 1: KHK2455 Mechanism of Action in the Tumor Microenvironment.

# **Clinical Efficacy of KHK2455**



**KHK2455** has been evaluated in early-phase clinical trials, primarily in combination with other immunotherapies. The available data provides initial insights into its safety and anti-tumor activity.

### KHK2455 in Combination with Mogamulizumab

A Phase 1, open-label, dose-escalation trial (NCT02867007) assessed the safety and efficacy of **KHK2455** in combination with mogamulizumab, an anti-CCR4 monoclonal antibody, in patients with treatment-refractory advanced solid tumors.[3][4] The study enrolled 36 patients who received **KHK2455** monotherapy for a 28-day run-in period, followed by the combination therapy.[3]

The combination was found to be safe and well-tolerated.[3] While the study did not proceed to the cohort expansion phase, it demonstrated preliminary signals of anti-tumor activity.[3][4] Notably, one patient with advanced bevacizumab-resistant glioblastoma achieved a confirmed partial response, and nine patients experienced durable disease stabilization for at least six months.[3]

Table 1: Efficacy of KHK2455 in Combination with Mogamulizumab (NCT02867007)

| Efficacy Endpoint                                                   | KHK2455 + Mogamulizumab (n=36) |
|---------------------------------------------------------------------|--------------------------------|
| Objective Response Rate (ORR)                                       | 1 Partial Response             |
| Disease Control Rate (DCR)                                          | 10 patients (1 PR + 9 SD)      |
| Durable Disease Stabilization (≥6 months)                           | 9 patients                     |
| Median Progression-Free Survival (mPFS)                             | Not Reported                   |
| Median Overall Survival (mOS)                                       | Not Reported                   |
| Data from patients with treatment-refractory advanced solid tumors. |                                |

### **KHK2455** in Combination with Avelumab

A Phase 1 clinical trial (NCT03915405) is evaluating **KHK2455** in combination with avelumab, a PD-L1 inhibitor, in adult subjects with locally advanced or metastatic urothelial carcinoma.[5]



This is a two-part study consisting of a dose-escalation and a cohort-expansion phase. As of the latest available information, efficacy results from this trial have not yet been publicly disclosed.

# **Comparative Efficacy with Other Immunotherapies**

To contextualize the preliminary findings for **KHK2455**, this section presents efficacy data from pivotal trials of mogamulizumab and avelumab in relevant patient populations.

## Mogamulizumab in Cutaneous T-Cell Lymphoma (CTCL)

The MAVORIC trial, a Phase 3 study, evaluated the efficacy of mogamulizumab versus vorinostat in patients with relapsed or refractory mycosis fungoides or Sézary syndrome, two subtypes of CTCL.

Table 2: Efficacy of Mogamulizumab in the MAVORIC Trial

| Efficacy Endpoint                                                                 | Mogamulizumab  | Vorinostat |
|-----------------------------------------------------------------------------------|----------------|------------|
| Objective Response Rate (ORR)                                                     | 28%            | 5%         |
| Median Progression-Free<br>Survival (mPFS)                                        | 7.7 months     | 3.1 months |
| Hazard Ratio (HR) for PFS                                                         | 0.53 (p<0.001) | -          |
| Data from patients with relapsed/refractory Mycosis Fungoides or Sézary Syndrome. |                |            |

# **Avelumab in Urothelial Carcinoma**

The JAVELIN Solid Tumor trial, a Phase 1b study, investigated the efficacy of avelumab in patients with metastatic urothelial carcinoma that had progressed after platinum-based chemotherapy.

Table 3: Efficacy of Avelumab in the JAVELIN Solid Tumor Trial



| Efficacy Endpoint                                                            | Avelumab   |
|------------------------------------------------------------------------------|------------|
| Objective Response Rate (ORR)                                                | 17%        |
| Median Progression-Free Survival (mPFS)                                      | 1.5 months |
| Median Overall Survival (mOS)                                                | 6.5 months |
| Data from patients with platinum-refractory metastatic urothelial carcinoma. |            |

# Experimental Protocols KHK2455 + Mogamulizumab (NCT02867007)

This was a Phase 1, multicenter, open-label, dose-escalation study.

- Patient Population: Adults with locally advanced or metastatic solid tumors who were refractory to standard therapies.
- Study Design: The trial consisted of a monotherapy run-in period where patients received oral KHK2455 once daily for 28 days (Cycle 0). This was followed by combination therapy with KHK2455 at the same dose and mogamulizumab administered intravenously.
- Dose Escalation: A standard 3+3 dose-escalation design was used to determine the maximum tolerated dose (MTD).
- Efficacy Assessment: Tumor responses were evaluated according to RECIST v1.1.





Click to download full resolution via product page

Figure 2: Experimental Workflow for the KHK2455 + Mogamulizumab Trial (NCT02867007).

### KHK2455 + Avelumab (NCT03915405)

This is a Phase 1, two-part, multicenter, open-label study.[5]

- Patient Population: Adult subjects with locally advanced or metastatic urothelial carcinoma.
   [5]
- Study Design:
  - Part 1 (Dose Escalation): A 3+3 design to evaluate safety and tolerability and to identify the MTD.[5]
  - Part 2 (Cohort Expansion): To further explore safety, pharmacokinetics, pharmacodynamics, and anti-tumor activity at the MTD.[5]
- Intervention: Oral KHK2455 in combination with intravenous avelumab.[5]
- Primary Endpoints: Safety and tolerability.



 Secondary Endpoints: Efficacy (based on RECIST v1.1), pharmacokinetics, and immunogenicity.[5]

### Conclusion

**KHK2455**, a selective IDO1 inhibitor, has demonstrated a favorable safety profile and preliminary signals of anti-tumor activity in combination with mogamulizumab in patients with advanced solid tumors. The observation of a partial response and durable disease stabilization in a heavily pre-treated population is encouraging. However, the lack of a cohort expansion in the NCT02867007 trial and the absence of reported efficacy data from the NCT03915405 trial with avelumab limit definitive conclusions about its clinical potential.

In comparison, established immunotherapies like mogamulizumab and avelumab have demonstrated statistically significant efficacy benefits in their respective approved indications. The future development of **KHK2455** will likely depend on the outcomes of ongoing and future clinical trials, which will need to demonstrate a clear clinical benefit, potentially in combination with other immunotherapeutic agents, to establish its role in the treatment of cancer. Further research is warranted to identify patient populations most likely to benefit from IDO1 inhibition and to optimize combination strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. First-in-human phase 1 study of KHK2455 monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]



 To cite this document: BenchChem. [KHK2455: A Comparative Analysis of Efficacy in Immuno-Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574644#khk2455-efficacy-compared-to-other-immunotherapies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com